molecular formula C9H12OS B043912 4-(Methylthio)-3,5-xylenol CAS No. 7379-51-3

4-(Methylthio)-3,5-xylenol

Cat. No. B043912
CAS RN: 7379-51-3
M. Wt: 168.26 g/mol
InChI Key: JGFZITGNFAVSKU-UHFFFAOYSA-N
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Description

4-(Methylthio)-3,5-xylenol, also known as MX or 3,5-xylenol methyl sulfide, is a chemical compound that has been widely used in various industries. It is a colorless to pale yellow liquid with a strong odor and is soluble in water and organic solvents. MX has been used as a preservative in cosmetics, as a disinfectant in the medical industry, and as an intermediate in the production of other chemicals. In recent years, MX has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

  • Radiolabeling of N-Methylcarbamate Insecticides: 4-methylthio-3,5-xylenol is used in the synthesis of compounds for radiolabeling various N-methylcarbamate insecticides and for chromatographic purification (J. Krishna, H. W. Dorough, & J. Casida, 1962).

  • Determination of Zirconium and Hafnium: Xylenol Orange and Methylthymol Blue, related to 4-(Methylthio)-3,5-xylenol, are used for the sensitive and selective determination of zirconium and hafnium, forming strong complexes with these metals (K. Cheng, 1963).

  • Regioselective Synthesis of Chlorophenols: Methylthio alcohols, methoxy(methylthio)alkanes, and bis(methylthio)alkanes, which include derivatives of this compound, are used as regioselectivity modifiers in chlorination reactions of various phenols (Keith Smith, A. Al-Zuhairi, M. Elliott, & G. El‐Hiti, 2018).

  • Analysis of Nitrate Concentrations in Soil: The 2,4-xylenol spectrophotometric method, related to this compound, is employed for determining nitrate concentrations in soil samples (G. Norwitz, J. Farino, & P. Keliher, 1979).

  • Pyrolysis Products: Pyrolysis of xylenol isomers produces various chemicals, including cresols, trimethylphenols, and pentamethylbenzene (C. Masuku, 1992).

  • Antiseptic and Bactericide: A chlorinated derivative of this compound, known as CXL, is an effective antiseptic and bactericide against most gram-positive bacteria (M. Arivazhagan & R. Gayathri, 2013).

Future Directions

Research into organic sulfur compounds is ongoing, with potential applications in various fields such as medicine, agriculture, and materials science . Further studies are needed to fully understand the properties and potential uses of 4-(Methylthio)-3,5-xylenol.

properties

IUPAC Name

3,5-dimethyl-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFZITGNFAVSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1SC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041497
Record name 3,5-Dimethyl-4-(methylthio)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7379-51-3
Record name 3,5-Dimethyl-4-(methylthio)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7379-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-methylsulfanylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-dimethyl-4-(methylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dimethyl-4-(methylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylthio)-3,5-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,5-DIMETHYL-4-METHYLSULFANYLPHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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